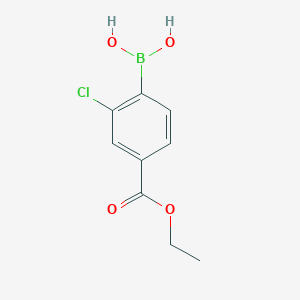

(2-Chlor-4-(Ethoxycarbonyl)phenyl)boronsäure

Übersicht

Beschreibung

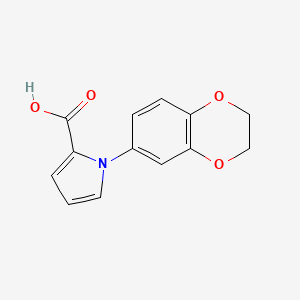

(2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C9H10BClO4 and its molecular weight is 228.44 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura-Kreuzkupplungsreaktionen

Diese Verbindung wird häufig in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet. Diese Reaktionen sind entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, ein wesentlicher Schritt bei der Synthese von Pharmazeutika, Agrochemikalien und organischen Materialien. Die Anwesenheit der Boronsäuregruppe ermöglicht die Kupplung mit verschiedenen Halogeniden oder Pseudohalogeniden unter katalytischen Bedingungen, typischerweise palladiumbasiert, um Biarylverbindungen zu bilden .

Synthese von Phenolen

Die Boronsäureeinheit in dieser Verbindung kann einer oxidativen Hydroxylierung unterzogen werden, um Phenole zu erzeugen. Diese Transformation ist entscheidend für die Synthese komplexer Moleküle, die phenolische Strukturen enthalten, die in Naturprodukten und pharmazeutischen Wirkstoffen häufig vorkommen .

Homolytische aromatische Substitution

(2-Chlor-4-(Ethoxycarbonyl)phenyl)boronsäure kann an der homolytischen aromatischen Substitution teilnehmen. Diese Reaktion wird verwendet, um Substituenten an den aromatischen Ring einzuführen, die zur Weiterfunktionalisierung für die Entwicklung neuer Verbindungen mit potenziellen therapeutischen Anwendungen verwendet werden können .

Carbometallisierung von Ynamidien

Die Verbindung kann an der Carbometallisierung von Ynamidien beteiligt sein, einem Verfahren zur Bildung von Kohlenstoff-Stickstoff-Bindungen. Dieser Prozess ist bedeutsam für den Aufbau stickstoffhaltiger Heterocyclen, die Kernstrukturen in vielen Medikamenten und Agrochemikalien sind .

Trifluormethylierung

Trifluormethylgruppen sind in der medizinischen Chemie wertvoll, da sie die metabolische Stabilität und Bioverfügbarkeit von Pharmazeutika verbessern können. This compound kann in Trifluormethylierungsreaktionen verwendet werden, um Trifluormethylgruppen in aromatische Verbindungen einzuführen .

Synthese von Arylethan-sulfonamiden

Diese Verbindung wird auch bei der Synthese von Arylethan-sulfonamiden durch 1,4-Konjugatadditionen mit Ethen-sulfonamiden verwendet. Arylethan-sulfonamide haben aufgrund ihrer potenziellen pharmakologischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten, Interesse geweckt .

Herstellung von Biarylketonen und Phthaliden

Biarylketone und Phthalide sind wichtige Zwischenprodukte in der organischen Synthese. This compound kann in Kreuzkupplungsreaktionen verwendet werden, um diese Verbindungen herzustellen, die in verschiedenen chemischen Industrien nützlich sind .

Entwicklung organischer elektronischer Materialien

Schließlich findet die Verbindung Anwendung bei der Entwicklung von organischen elektronischen Materialien. Ihre Fähigkeit, stabile kovalente Bindungen mit anderen organischen Molekülen zu bilden, macht sie zu einem wertvollen Bestandteil bei der Synthese von organischen Halbleitern, die in Geräten wie organischen lichtemittierenden Dioden (OLEDs) und Solarzellen verwendet werden .

Wirkmechanismus

Target of Action

The primary target of (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid, also known as Ethyl 4-borono-3-chlorobenzoate, is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The compound interacts with its target through a process called transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki-Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

It’s known that boronic acids and their esters, in general, are only marginally stable in water . The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, care must be taken when considering these compounds for pharmacological purposes .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, enabling the creation of complex organic compounds from simpler building blocks .

Action Environment

The action of (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid is influenced by environmental factors such as pH . The rate of hydrolysis of boronic esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .

Biochemische Analyse

Biochemical Properties

(2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . The nature of these interactions involves the transmetalation process, where the boronic acid group transfers an organic group to a palladium catalyst, enabling the coupling reaction . This interaction is crucial for the synthesis of complex organic molecules, making (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid an essential reagent in biochemical research.

Cellular Effects

The effects of (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid on various types of cells and cellular processes are of great interest. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Specifically, (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid can affect the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, its role in facilitating the synthesis of bioactive molecules can impact gene expression and cell signaling pathways, further influencing cellular processes.

Molecular Mechanism

At the molecular level, (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . The boronic acid group in the compound can form reversible covalent bonds with active site residues of enzymes, leading to inhibition or activation of enzymatic activity. This mechanism is particularly relevant in the context of enzyme-catalyzed reactions, where (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid can modulate the activity of key enzymes involved in metabolic pathways . Additionally, the compound’s ability to participate in Suzuki-Miyaura coupling reactions highlights its role in the synthesis of complex organic molecules, further influencing biochemical processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid can change over time due to factors such as stability and degradation . The compound is generally stable when stored at room temperature, but its stability can be influenced by environmental conditions such as temperature and humidity . Over time, (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid may undergo degradation, leading to changes in its biochemical activity. Long-term studies in in vitro and in vivo settings have shown that the compound can have sustained effects on cellular function, although the extent of these effects may vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid in animal models vary with different dosages . At lower doses, the compound can facilitate biochemical reactions without causing significant adverse effects. At higher doses, (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid may exhibit toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which toxic effects become more pronounced . These findings highlight the importance of careful dosage optimization in experimental studies involving (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid.

Metabolic Pathways

(2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity . The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . For example, (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid can participate in oxidative hydroxylation reactions, leading to the formation of phenols and other bioactive molecules

Transport and Distribution

The transport and distribution of (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . The compound can be transported across cell membranes through specific transporters, facilitating its distribution within different cellular compartments . Additionally, (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid can bind to proteins that influence its localization and accumulation within cells . These interactions are crucial for understanding the compound’s biochemical activity and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid is an important aspect of its biochemical activity . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid may be localized to the mitochondria, where it can influence metabolic processes and enzyme activity . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

(2-chloro-4-ethoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BClO4/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6/h3-5,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVJLOYYNCABND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)OCC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657165 | |

| Record name | [2-Chloro-4-(ethoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-94-6 | |

| Record name | 1-Ethyl 4-borono-3-chlorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Chloro-4-(ethoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(E)-Amino(hydroxyimino)methyl]benzamide](/img/structure/B1418291.png)

![4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B1418295.png)

![S-((4AR,6R,7S,8S,8aS)-7-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) 4-methylbenzothioate](/img/structure/B1418298.png)

![4-(3-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1418299.png)

![3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid](/img/structure/B1418308.png)